molecular formula C12H14O3 B12976697 Ethyl 2-(2-acetylphenyl)acetate

Ethyl 2-(2-acetylphenyl)acetate

Cat. No.: B12976697
M. Wt: 206.24 g/mol
InChI Key: UDOPMYKHPSQRMV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylphenyl)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-(2-acetylphenyl)acetate can be achieved through the acyl-alkylation of arynes. One common method involves the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is typically carried out in an anhydrous acetonitrile solvent at elevated temperatures (around 80°C) under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis, such as Fischer esterification, can be applied. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form the ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-acetylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-carboxyphenyl)acetic acid.

    Reduction: Formation of ethyl 2-(2-hydroxyphenyl)acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-acetylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The acetyl group can undergo metabolic transformations, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, such as its role as a prodrug in pharmaceuticals.

Comparison with Similar Compounds

    Methyl 2-(2-acetylphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(2-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of an acetyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its acetyl group provides additional reactivity compared to similar esters, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(2-acetylphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-6-4-5-7-11(10)9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

UDOPMYKHPSQRMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)C

Origin of Product

United States

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